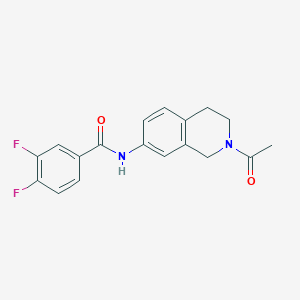
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of tetrahydroisoquinoline and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
科学的研究の応用
Organic Synthesis and Catalysis
Rh(III)-Catalyzed Olefination
This method demonstrates the directed C-H bond activation of N-methoxybenzamides using Rh(III) catalysis. The process highlights the N-O bond's role as an internal oxidant, facilitating the selective formation of tetrahydroisoquinolinone products. The substituent on the directing/oxidizing group can be varied to yield different valuable products in a mild, practical, selective, and high-yielding process (Rakshit et al., 2011).
One-Pot Synthesis of Isoquinolin-1-(2H)-ones
Demonstrates a photostimulated SRN1 reaction in DMSO, yielding 3-substituted isoquinolin-1-(2H)-ones and fused isoquinolin-1-(2H)-ones. This synthesis approach is significant for constructing complex molecular architectures from simple precursors (Guastavino et al., 2006).
Pharmacological Applications
Human Metabolite Identification and Transporter-Mediated Excretion
This study identifies the human metabolites of YM758, a novel If channel inhibitor, and explores the transporter-mediated renal and hepatic excretion of these metabolites. Understanding the metabolic pathways and excretion mechanisms is crucial for drug development and safety evaluation (Umehara et al., 2009).
Chemical Reactions and Mechanisms
Redox-Annulations of Cyclic Amines
A process for the redox-neutral annulations of amines such as 1,2,3,4-tetrahydroisoquinoline with electron-deficient o-tolualdehydes, utilizing acetic acid as the solvent and promoter. This research contributes to the development of efficient methods for constructing complex heterocyclic structures (Paul et al., 2019).
Imaging and Diagnostic Applications
Assessment of Cellular Proliferation in Tumors by PET
This study investigates the safety, dosimetry, and tumor proliferation imaging capabilities of 18F-ISO-1, a cellular proliferative marker, in patients with malignant neoplasms. The findings support the potential of 18F-ISO-1 for evaluating the proliferative status of solid tumors, aiding in diagnosis and treatment planning (Dehdashti et al., 2013).
特性
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c1-11(23)22-7-6-12-2-4-15(8-14(12)10-22)21-18(24)13-3-5-16(19)17(20)9-13/h2-5,8-9H,6-7,10H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFGVHJNWTXJJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

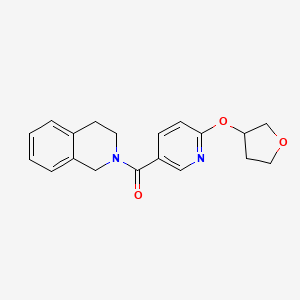

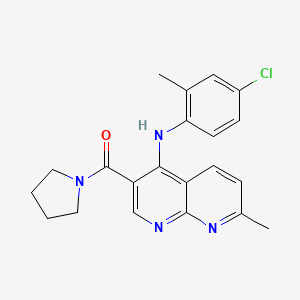
![7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2378341.png)

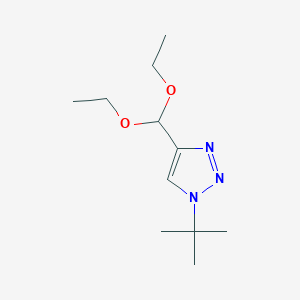

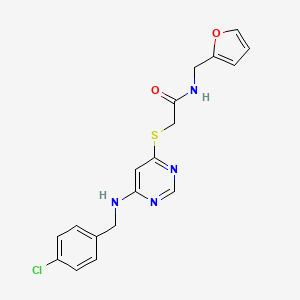
![1-[3-[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2378351.png)

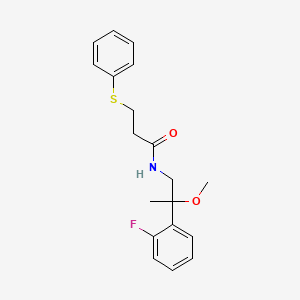
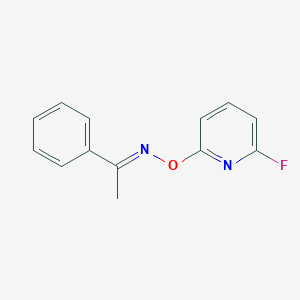

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2378360.png)